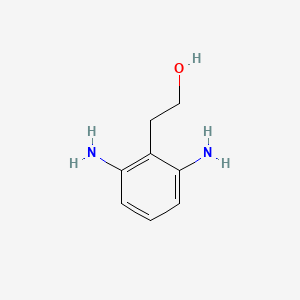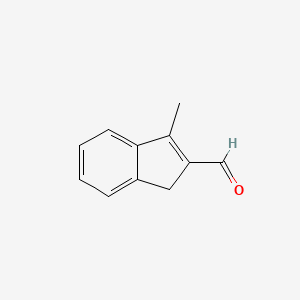
2-(2,6-Diaminophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of two amino groups attached to a benzene ring, which is further connected to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
2-(2,6-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,6-dinitrophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.
Another method involves the nucleophilic substitution of 2,6-dinitrochlorobenzene with ethanolamine, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. This reaction requires a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors allows for efficient hydrogenation of 2-(2,6-dinitrophenyl)ethanol, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.
化学反応の分析
Types of Reactions
2-(2,6-Diaminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can further reduce the amino groups to form hydroxylamines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Major Products
Oxidation: Quinones and imines.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,6-Diaminophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,6-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.
類似化合物との比較
Similar Compounds
- 2-(2,5-Diaminophenyl)ethanol
- 2-(3,5-Diaminophenyl)ethanol
- 2-(2,4-Diaminophenyl)ethanol
Uniqueness
2-(2,6-Diaminophenyl)ethanol is unique due to the specific positioning of the amino groups on the benzene ring. This configuration can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(2,6-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |
InChIキー |
MKLOJHQDDNNCGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)


![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)







![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
